![molecular formula C21H17F2N3O2S2 B5110742 N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DIF-TU and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DIF-TU is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and pathways that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
DIF-TU has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, DIF-TU has been found to reduce the expression of certain genes that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DIF-TU has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, the compound has been found to be effective at low concentrations, which can reduce the cost of experiments. However, one limitation of DIF-TU is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on DIF-TU. One area of research is to further understand the mechanism of action of the compound. This can help to identify specific enzymes and pathways that are targeted by DIF-TU, which can lead to the development of more targeted therapies. Another area of research is to study the effects of DIF-TU on different types of cancer cells and viruses. This can help to identify the potential therapeutic applications of the compound. Additionally, research can be done to optimize the synthesis and purification methods of DIF-TU to improve its efficiency and reduce its cost.
Synthesemethoden
The synthesis of DIF-TU involves the reaction between 2,4-difluoroaniline and 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DIF-TU has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antiviral activities. The compound has been tested on various cancer cell lines, and it has been found to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DIF-TU has been found to inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S2/c22-15-5-10-19(18(23)13-15)25-21(29)24-16-6-8-17(9-7-16)30(27,28)26-12-11-14-3-1-2-4-20(14)26/h1-10,13H,11-12H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEFVYIEHDCDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
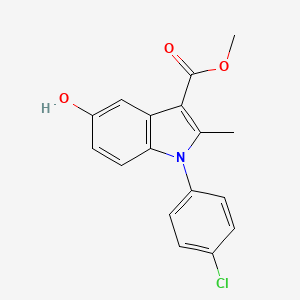
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)
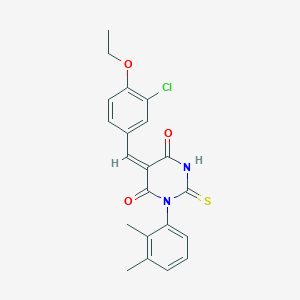

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
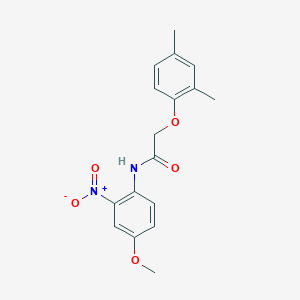

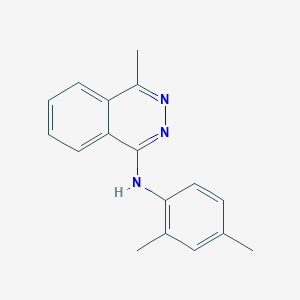
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
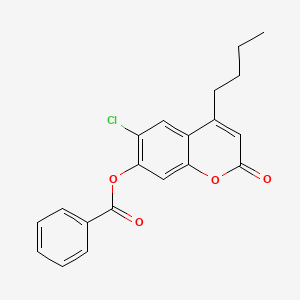
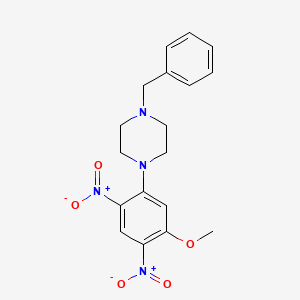
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)